

Application Note: Mass Spectrometric Analysis of 2-Benzyl-3-formylpropanoic Acid

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Compound of Interest

Compound Name: 2-Benzyl-3-formylpropanoic acid

Cat. No.: B1217528

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Abstract

This document provides a detailed protocol for the mass spectrometric analysis of **2-Benzyl-3-formylpropanoic acid**, a compound of interest in drug development and metabolic studies. The methods outlined are applicable for both qualitative and quantitative assessments using electrospray ionization (ESI) mass spectrometry. This note includes sample preparation procedures, instrument parameters for both positive and negative ion modes, and expected fragmentation patterns. The provided data and protocols are intended to serve as a foundational guide for researchers working with this and structurally related molecules.

Introduction

2-Benzyl-3-formylpropanoic acid is a dicarbonyl compound containing a carboxylic acid, an aldehyde, and a benzyl group. Understanding its ionization and fragmentation behavior is crucial for its accurate identification and quantification in various biological and chemical matrices. Mass spectrometry, particularly with soft ionization techniques like ESI, is a powerful tool for the analysis of such thermally labile and polar molecules.^[1] This application note details the theoretical fragmentation pathways and provides a comprehensive protocol for its analysis.

Chemical Properties of 2-Benzyl-3-formylpropanoic Acid

Property	Value
Molecular Formula	C11H12O3
Molecular Weight	192.21 g/mol
Monoisotopic Mass	192.07864 g/mol
Structure	

(Data is theoretical as direct experimental values for this specific molecule are not readily available in public databases)

Experimental Protocols

A detailed experimental workflow for the mass spectrometric analysis of **2-Benzyl-3-formylpropanoic acid** is presented below.



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Figure 1: Experimental workflow for the LC-MS/MS analysis of **2-Benzyl-3-formylpropanoic acid**.

Sample Preparation

- **Standard Stock Solution:** Prepare a 1 mg/mL stock solution of **2-Benzyl-3-formylpropanoic acid** in methanol.

- Working Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for calibration curves.

Liquid Chromatography Parameters

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure separation from other components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL .

Mass Spectrometry Parameters

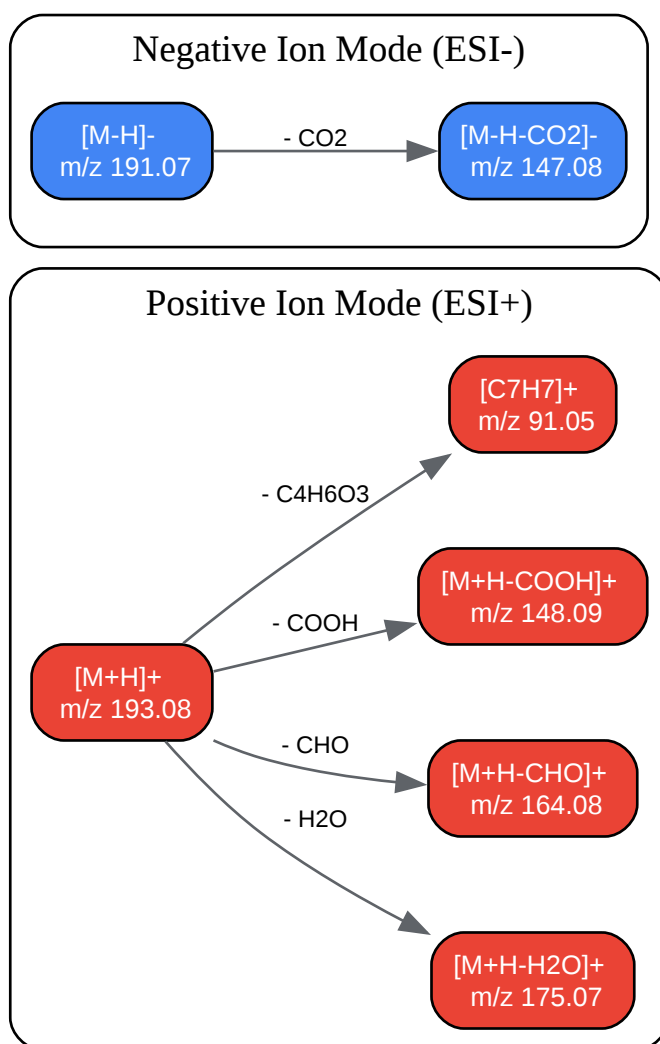
The analysis can be performed in both positive and negative ion modes to obtain comprehensive structural information.

Table 1: Mass Spectrometer Settings

Parameter	Positive Ion Mode	Negative Ion Mode
Ionization Mode	ESI+	ESI-
Capillary Voltage	3.5 kV	-3.0 kV
Cone Voltage	30 V	-30 V
Source Temperature	120 °C	120 °C
Desolvation Temp.	350 °C	350 °C
Cone Gas Flow	50 L/hr	50 L/hr
Desolvation Gas Flow	600 L/hr	600 L/hr
Collision Energy	10-30 eV (for MS/MS)	10-30 eV (for MS/MS)

Predicted Fragmentation Pattern

The fragmentation of **2-Benzyl-3-formylpropanoic acid** is expected to be influenced by the presence of the carboxylic acid, aldehyde, and benzyl functional groups. In positive ion mode, protonation is expected at the carbonyl oxygen of the carboxylic acid or the aldehyde. In negative ion mode, deprotonation of the carboxylic acid will be the primary ionization event.



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Figure 2: Predicted fragmentation pathway of **2-Benzyl-3-formylpropanoic acid** in positive and negative ESI modes.

Table 2: Predicted m/z Values of Major Ions

Ion Mode	Proposed Fragment	Elemental Composition	Calculated m/z
Positive	[M+H] ⁺	C ₁₁ H ₁₃ O ₃ ⁺	193.0859
[M+H-H ₂ O] ⁺	C ₁₁ H ₁₁ O ₂ ⁺	175.0754	
[M+H-CO] ⁺	C ₁₀ H ₁₃ O ₂ ⁺	165.0910	
[M+H-CHOOH] ⁺	C ₁₀ H ₁₁ O ⁺	147.0805	
[C ₇ H ₇] ⁺ (benzyl)	C ₇ H ₇ ⁺	91.0542	
Negative	[M-H] ⁻	C ₁₁ H ₁₁ O ₃ ⁻	191.0714
[M-H-CO ₂] ⁻	C ₁₀ H ₁₁ O ⁻	147.0815	

Note: The fragmentation of carboxylic acids can lead to the loss of H₂O and COOH.[2]

Aldehydes can lose a hydrogen or the entire CHO group.[2] The benzyl group often produces a stable tropylium ion at m/z 91.

Quantitative Analysis

For quantitative studies, a calibration curve should be constructed using the peak area of the most intense and stable precursor-to-product ion transition.

Table 3: Hypothetical Quantitative Performance Data

Parameter	Value
Linear Range	1 - 1000 ng/mL
Correlation Coefficient (r ²)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantitation (LOQ)	1.0 ng/mL
Intra-day Precision (%RSD)	< 5%
Inter-day Precision (%RSD)	< 10%
Recovery	90-110%

Conclusion

This application note provides a theoretical framework and a practical starting point for the mass spectrometric analysis of **2-Benzyl-3-formylpropanoic acid**. The proposed experimental protocols and predicted fragmentation patterns can guide researchers in method development for the identification and quantification of this compound in various research and development settings. The provided methodologies are robust and can be adapted to different mass spectrometry platforms.

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